4-Benzyloxy-1H-indole-boronic acid pinacol ester 4-Benzyloxy-1H-indole-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13755669
InChI: InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)19-13-16-17(23-19)11-8-12-18(16)24-14-15-9-6-5-7-10-15/h5-13,23H,14H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3OCC4=CC=CC=C4
Molecular Formula: C21H24BNO3
Molecular Weight: 349.2 g/mol

4-Benzyloxy-1H-indole-boronic acid pinacol ester

CAS No.:

Cat. No.: VC13755669

Molecular Formula: C21H24BNO3

Molecular Weight: 349.2 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyloxy-1H-indole-boronic acid pinacol ester -

Specification

Molecular Formula C21H24BNO3
Molecular Weight 349.2 g/mol
IUPAC Name 4-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)19-13-16-17(23-19)11-8-12-18(16)24-14-15-9-6-5-7-10-15/h5-13,23H,14H2,1-4H3
Standard InChI Key JTLNBEPQQDWSGS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3OCC4=CC=CC=C4
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3OCC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, reflects its structural components (Figure 1) :

  • A 1H-indole core substituted at the 4-position with a benzyloxy group (-OCH₂C₆H₅).

  • A boronic acid pinacol ester moiety (-B(O₂C₂(CH₃)₄)) at the 2-position.

The pinacol ester stabilizes the boronic acid, enhancing its shelf life and reactivity in anhydrous conditions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₄BNO₃
Molecular Weight349.2 g/mol
Physical FormSolid or viscous liquid
SolubilityDichloromethane, ethanol
StabilityMoisture-sensitive

Spectroscopic and Analytical Data

The compound’s structure is confirmed through:

  • NMR Spectroscopy: The ¹H NMR spectrum exhibits characteristic indole proton signals (δ 7.2–7.8 ppm), benzyloxy methylene protons (δ 5.1 ppm), and pinacol methyl groups (δ 1.2–1.3 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 349.2 [M+H]⁺ .

  • Infrared Spectroscopy: B-O stretching vibrations appear at ~1350 cm⁻¹.

Synthesis and Optimization

Borylation Strategies

The synthesis of 4-benzyloxy-1H-indole-boronic acid pinacol ester employs two primary routes:

Lithiation-Borylation

  • Halide-Lithium Exchange: 4-Benzyloxy-1H-indole is treated with n-BuLi at -78°C to generate a lithiated intermediate.

  • Boron Incorporation: Reaction with triisopropyl borate (B(OiPr)₃) forms the boronic acid, which is subsequently esterified with pinacol.
    Yield: 60–75% (optimized conditions).

Transition Metal-Catalyzed Borylation

Rhodium catalysts (e.g., [RhCl(cod)]₂) with bis(neopentyl glycolato)diboron enable regioselective borylation at the indole’s 2-position. This method avoids extreme temperatures (-20°C to 50°C) and improves functional group tolerance.

Table 2: Comparative Synthesis Metrics

MethodTemperature RangeYield (%)Selectivity
Lithiation-borylation-78°C to RT60–75High
Rh-catalyzed borylation-20°C to 50°C70–85Excellent

Purification and Scalability

Chromatographic purification (silica gel, hexane/ethyl acetate) isolates the product in >95% purity. Pilot-scale batches (≥100 g) maintain consistent yields, underscoring industrial applicability.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key coupling partner for synthesizing biaryl and heterobiaryl structures. For example:
Ar–B(pin) + Ar’–XPd catalystAr–Ar’\text{Ar–B(pin) + Ar'–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'}
Reaction with aryl halides (X = Br, I) under Pd(PPh₃)₄ catalysis in THF/H₂O affords coupled products in 80–92% yield.

Indole Functionalization

The benzyloxy group undergoes hydrogenolysis (H₂/Pd-C) to yield 4-hydroxyindole derivatives, intermediates in alkaloid synthesis.

Analytical Characterization Protocols

Structural Elucidation

  • X-ray Crystallography: Confirms the planar indole core and tetrahedral boron geometry .

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